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molecular formula C5H2BrF3N2 B1524946 4-Bromo-2-(trifluoromethyl)pyrimidine CAS No. 1034827-56-9

4-Bromo-2-(trifluoromethyl)pyrimidine

Cat. No. B1524946
M. Wt: 226.98 g/mol
InChI Key: RHJLTOVSJKKHLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08399485B2

Procedure details

The 2-(trifluoromethyl)pyrimidin-4-ol (328 mg, 2.0 mmol) and PBr3 (0.188 mL, 2.0 mmol) were mixed and heated at 150° C. for 3 h. The reaction was cooled down and quenched with ice water, extracted with DCM (20 mL×2) to yield the titled compound. The organic phase was concentrated and crude material was purified by preparative TLC with 20% Acetone:Hexane to yield titled compound.
Quantity
328 mg
Type
reactant
Reaction Step One
Name
Quantity
0.188 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[N:8]=[C:7](O)[CH:6]=[CH:5][N:4]=1.P(Br)(Br)[Br:13]>>[Br:13][C:7]1[CH:6]=[CH:5][N:4]=[C:3]([C:2]([F:11])([F:10])[F:1])[N:8]=1

Inputs

Step One
Name
Quantity
328 mg
Type
reactant
Smiles
FC(C1=NC=CC(=N1)O)(F)F
Name
Quantity
0.188 mL
Type
reactant
Smiles
P(Br)(Br)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled down
CUSTOM
Type
CUSTOM
Details
quenched with ice water
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (20 mL×2)

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC(=NC=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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